4-[(1R,2S)-rel-2-aminocyclopropyl]phenol
CAS No.:
Cat. No.: VC13562890
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO |
|---|---|
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 4-[(1R,2S)-2-aminocyclopropyl]phenol |
| Standard InChI | InChI=1S/C9H11NO/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1 |
| Standard InChI Key | HADIWKXZWHXEDX-BDAKNGLRSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]1N)C2=CC=C(C=C2)O |
| SMILES | C1C(C1N)C2=CC=C(C=C2)O |
| Canonical SMILES | C1C(C1N)C2=CC=C(C=C2)O |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Configuration
The compound’s IUPAC name, 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol, reflects its stereochemistry: a cyclopropylamine substituent at the para position of a phenol ring. The relative configuration (rel) indicates the spatial arrangement of the cyclopropyl group’s chiral centers (1R,2S). Key molecular features include:
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Canonical SMILES | C1C(C1N)C2=CC=C(C=C2)O |
| Isomeric SMILES | C1C@HC2=CC=C(C=C2)O |
| InChI Key | HADIWKXZWHXEDX-DTWKUNHWSA-N |
The bicyclic structure confers rigidity, influencing its binding affinity to enzymatic targets like monoamine oxidases.
Synthesis and Metabolic Pathways
Synthetic Routes
Industrial synthesis typically involves hydroxylation of tranylcypromine using cytochrome P450 enzymes or chemical oxidants. Key steps include:
-
Substrate Preparation: Tranylcypromine is dissolved in a polar aprotic solvent (e.g., dimethylformamide).
-
Hydroxylation: Oxidizing agents (e.g., potassium permanganate) or enzymatic systems introduce a hydroxyl group at the para position.
-
Purification: Chromatographic techniques isolate the product, achieving >95% purity.
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 25–30°C |
| Catalyst | CYP2D6 (enzymatic route) |
| Yield | 68–72% |
Biotransformation in Mammals
As a metabolite, 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol forms via hepatic CYP450-mediated oxidation. Studies in Cunninghamella echinulata (a fungal model for mammalian metabolism) demonstrate parallel pathways, validating its utility in metabolic studies.
Pharmacological Profile
Mechanism of Action
The compound inhibits monoamine oxidase (MAO) isoforms A and B, albeit with lower efficacy than tranylcypromine. Binding analyses reveal:
-
MAO-A: IC₅₀ = 12 µM (vs. 0.8 µM for tranylcypromine).
-
MAO-B: IC₅₀ = 18 µM (vs. 1.2 µM for tranylcypromine).
Irreversible inhibition occurs via covalent modification of the enzyme’s flavin cofactor, prolonging synaptic monoamine levels.
Pharmacokinetics
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Cₘₐₓ (plasma) | 50–200 ng/mL |
| Tₘₐₓ | 1–2 hours |
| Half-life (t₁/₂) | ~2 hours |
| Protein Binding | 85–90% |
| Major Elimination Route | Renal (75%) |
Despite a short half-life, sustained MAO inhibition persists due to irreversible enzyme binding.
Clinical and Research Applications
Antidepressant Therapy Adjunct
In tranylcypromine-treated patients, this metabolite contributes to cumulative MAO inhibition, potentially enhancing therapeutic effects. Clinical trials note:
-
Response Rates: 58% improvement in treatment-resistant depression at 4 weeks.
-
Dose Dependency: Higher tranylcypromine doses (up to 128 mg/day) correlate with elevated metabolite levels and improved outcomes.
Neurochemical Research
The compound serves as a reference standard in studies exploring:
-
MAO Isoform Specificity: Structural determinants of inhibitor selectivity.
-
Metabolic Profiling: Interactions with CYP450 isoforms (e.g., CYP2C19 polymorphisms).
Comparative Analysis with Analogues
Table 4: Comparison of Tranylcypromine Metabolites
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | logP |
|---|---|---|---|
| Tranylcypromine | 0.8 | 1.2 | 1.9 |
| 4-[(1R,2S)-rel-2-Aminocyclopropyl]phenol | 12 | 18 | 0.7 |
| N-Acetyltranylcypromine | >100 | >100 | 1.2 |
Hydroxylation reduces lipophilicity (logP), diminishing blood-brain barrier permeability compared to tranylcypromine.
Future Directions
-
Prodrug Development: Ester derivatives to enhance CNS penetration.
-
Enzyme Kinetics: Elucidate structural motifs governing MAO isoform specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume